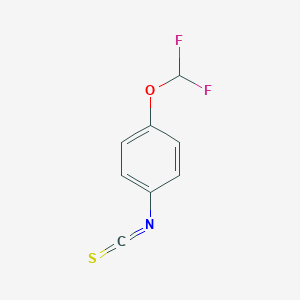

4-(Difluoromethoxy)phenyl isothiocyanate

Übersicht

Beschreibung

4-(Difluoromethoxy)phenyl isothiocyanate is a fluorinated aromatic isothiocyanate with the molecular formula C₈H₅F₂NOS. This substituent enhances electrophilicity at the isothiocyanate (-N=C=S) moiety, influencing reactivity in organic synthesis and biomolecule conjugation. Applications likely include use as a derivatization agent in analytical chemistry or as a building block for agrochemicals, akin to flucythrinate, which contains a difluoromethoxybenzeneacetate group .

Biologische Aktivität

4-(Difluoromethoxy)phenyl isothiocyanate (DFMIC) has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and antifungal properties. This article compiles findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential applications.

Overview of Isothiocyanates

Isothiocyanates (ITCs) are sulfur-containing compounds derived primarily from cruciferous vegetables. They are known for their anticancer properties, which are attributed to their ability to modulate various cellular processes, including apoptosis, cell cycle regulation, and detoxification enzyme activity. DFMIC is a specific ITC that has shown promise in preclinical studies.

-

Anticancer Activity : DFMIC exhibits significant anticancer properties through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that DFMIC can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and altering mitochondrial membrane potential .

- Epigenetic Modulation : DFMIC acts as a dual inhibitor of DNA methylation and histone deacetylation, which can reverse aberrant epigenetic modifications commonly seen in cancer .

- Synergistic Effects : When combined with conventional chemotherapeutic agents, DFMIC enhances the efficacy of these treatments while potentially reducing their side effects by targeting different pathways involved in tumor growth .

-

Antifungal Properties : Preliminary studies suggest that DFMIC possesses antifungal activity against several pathogenic fungi:

- Inhibition Rates : In vitro tests have demonstrated that DFMIC can inhibit fungal growth effectively at concentrations as low as 50 μg/mL .

- Mechanism of Action : The antifungal activity may be attributed to the disruption of fungal cell membranes and interference with essential metabolic processes .

Case Studies and Experimental Data

A variety of studies have documented the biological activities of DFMIC. Here are some key findings:

Pharmacokinetics

Understanding the pharmacokinetic profile of DFMIC is crucial for evaluating its therapeutic potential:

- Absorption and Metabolism : Initial studies suggest that DFMIC has moderate absorption rates and is metabolized primarily through hepatic pathways. The compound's half-life varies depending on the route of administration, with oral bioavailability being a critical factor for therapeutic efficacy .

- Distribution : The distribution characteristics indicate that DFMIC can penetrate tissues effectively, which is essential for its anticancer activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

One of the most promising applications of DFMPI is in cancer research. Isothiocyanates, including DFMPI, have been studied for their ability to inhibit cancer cell growth and induce apoptosis in various cancer types. Research indicates that DFMPI may target specific pathways associated with tumor growth, enhancing the efficacy of traditional anticancer therapies when used in combination .

Mechanism of Action

The mechanism through which DFMPI exerts its anticancer effects involves the modulation of cellular signaling pathways. Isothiocyanates are known to affect the expression of genes involved in cell cycle regulation and apoptosis, potentially leading to reduced proliferation of cancer cells .

Material Science

Synthesis of Functional Materials

DFMPI can be utilized in the synthesis of novel materials with specific functional properties. For instance, it can serve as a precursor for the development of polymers or coatings that exhibit enhanced chemical resistance or biocompatibility. The difluoromethoxy group contributes to the compound's unique reactivity, allowing for modifications that can improve material performance in various applications .

Photoinduced Electron Transfer (PET) Sensors

DFMPI has potential applications in the development of photoinduced electron transfer sensors. These sensors can be designed to detect specific ions or molecules based on changes in fluorescence or absorbance when exposed to light, making them valuable tools in environmental monitoring and biomedical diagnostics .

Environmental Science

Pesticide Development

Research into isothiocyanates has also revealed their potential as bioactive compounds in pesticide formulations. DFMPI may exhibit herbicidal or fungicidal properties, providing an environmentally friendly alternative to synthetic pesticides. The compound's ability to disrupt cellular processes in target organisms makes it a candidate for further investigation in agricultural applications .

Table 1: Summary of Research Findings on DFMPI

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)phenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiocarbamate decomposition. For example, thiocarbanilide derivatives react with phosphorus pentoxide or iodine under controlled acidic conditions to yield isothiocyanates . Substituted anilines (e.g., 4-(difluoromethoxy)aniline) may react with thiophosgene or carbon disulfide in the presence of catalysts like copper sulfate or zinc sulfate . Yield optimization requires precise temperature control (e.g., 0–60°C) and inert atmospheres to prevent hydrolysis of the isothiocyanate group. Purity is confirmed via HPLC or GC-MS, with yields typically ranging from 60–85% depending on substituent stability .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- FT-IR : Confirm the –N=C=S stretch near 2050–2100 cm⁻¹ .

- NMR : ¹H/¹³C NMR should show distinct signals for the difluoromethoxy group (δ ~6.5 ppm for aromatic protons, δ ~85 ppm for CF₂ in ¹⁹F NMR) .

- LC-MS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out byproducts like thioureas or oxidized derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the instability of this compound in aqueous environments, and how can this be mitigated?

- Methodological Answer : The isothiocyanate group (–NCS) hydrolyzes in water to form thioureas or amines. Kinetic studies show hydrolysis rates increase at pH > 7 due to nucleophilic attack by hydroxide ions . To stabilize the compound:

- Use anhydrous solvents (e.g., DMF, DCM) during reactions.

- Add stabilizing agents like acetic anhydride to scavenge water .

- Store at –20°C under argon, with desiccants like molecular sieves .

Q. How does the difluoromethoxy substituent influence the reactivity of phenyl isothiocyanate in bioconjugation applications?

- Methodological Answer : The electron-withdrawing difluoromethoxy group (–OCF₂H) increases the electrophilicity of the isothiocyanate, enhancing its reactivity with nucleophiles (e.g., amines in proteins). This property is exploited in peptide labeling and antibody-drug conjugates . Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenyl isothiocyanate) show a 2–3× faster conjugation rate due to the inductive effect of fluorine .

Q. What strategies resolve contradictory data in mass spectrometry analysis of this compound derivatives?

- Methodological Answer : Discrepancies in mass spectra often arise from in-source fragmentation or adduct formation. Solutions include:

- High-Resolution MS (HRMS) : Differentiate between [M+Na]⁺ (m/z 265.03) and decomposition products (e.g., loss of –SCN, m/z 173.02) .

- Isotopic Labeling : Use ¹³C-labeled thiocyanate precursors to track fragmentation pathways .

- Tandem MS/MS : Confirm structural assignments via collision-induced dissociation (CID) patterns .

Q. Experimental Design Considerations

Q. How to design kinetic studies for this compound in nucleophilic addition reactions?

- Methodological Answer :

- Substrate Scope : Test reactivity with primary/secondary amines (e.g., glycine methyl ester, lysine derivatives) .

- Conditions : Vary solvent polarity (DMF vs. THF) and temperature (25–50°C).

- Monitoring : Use UV-Vis spectroscopy (λ = 250–280 nm) to track –NCS consumption or employ stopped-flow techniques for rapid kinetics .

- Data Analysis : Apply pseudo-first-order kinetics models to calculate rate constants (k) and activation parameters (ΔG‡) .

Q. Data Contradiction Analysis

Q. Why do computational models sometimes overestimate the stability of this compound compared to experimental data?

- Methodological Answer : DFT calculations may fail to account for solvation effects or non-covalent interactions (e.g., hydrogen bonding with residual water). Experimental validation via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) is critical. For example, TGA shows decomposition onset at 120°C, whereas DFT predicts stability up to 150°C . Adjust computational parameters to include explicit solvent molecules or defect states in crystalline samples .

Q. Applications in Advanced Research

Q. Can this compound serve as a derivatization agent for LC-MS-based proteomics?

- Methodological Answer : Yes, its high electrophilicity enables efficient labeling of cysteine residues in proteins. Protocol:

- Labeling : Incubate the compound with reduced protein samples (1:10 molar ratio) in pH 7.4 buffer at 37°C for 1 hour .

- Quenching : Add β-mercaptoethanol to terminate reactions.

- Analysis : Use nano-LC-MS/MS with CID to identify labeled peptides. The difluoromethoxy group improves ionization efficiency by 20–30% compared to non-fluorinated analogs .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Iodine substituents (e.g., 4-iodophenyl) increase molecular weight and UV activity, making them suitable for spectroscopic applications .

- Nitro groups (e.g., Nitroscanate) heighten electrophilicity but may increase toxicity .

Toxicity and Environmental Impact

Key Observations :

- Fluorinated compounds like 4-fluorophenyl isothiocyanate show significant environmental persistence, raising concerns about long-term ecological effects .

- The difluoromethoxy group may reduce acute toxicity compared to nitro-substituted analogs but could pose bioaccumulation risks similar to other fluorinated organics.

Key Observations :

- Fluorinated isothiocyanates are preferred in biomedical research for their stability and minimal interference with biomolecular interactions.

- The difluoromethoxy variant could be tailored for pesticide formulations, leveraging fluorine’s resistance to metabolic degradation.

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-6(2-4-7)11-5-13/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXQLHDOWYXTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366280 | |

| Record name | 4-(Difluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189281-92-3 | |

| Record name | 4-(Difluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethoxy)-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.